molecular formula C21H19BrN2O3S B15379587 Ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate

Ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate

Cat. No.: B15379587
M. Wt: 459.4 g/mol
InChI Key: ADVHWWFWFSVORZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate is a multifunctional thiophene derivative with a complex substitution pattern. The molecule features a thiophene core substituted with:

  • Amino (NH₂) and benzylamino (NH–CH₂C₆H₅) groups at positions 2 and 4, respectively.
  • A 4-bromobenzoyl (Br–C₆H₄–CO–) moiety at position 3.
  • An ethyl ester (–COOEt) group at position 2.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., in ) suggest applications in medicinal chemistry, particularly as antimicrobial agents .

Properties

Molecular Formula

C21H19BrN2O3S

Molecular Weight

459.4 g/mol

IUPAC Name

ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H19BrN2O3S/c1-2-27-21(26)16-17(23)19(18(25)14-8-10-15(22)11-9-14)28-20(16)24-12-13-6-4-3-5-7-13/h3-11,24H,2,12,23H2,1H3

InChI Key

ADVHWWFWFSVORZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents and functional groups of the target compound with structurally related thiophene derivatives:

Compound Name Position 2 Position 4 Position 5 Position 3 Key Features
Target Compound: Ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate Benzylamino (NH–Bn) Amino (NH₂) 4-Bromobenzoyl (Br–Ph–CO–) Ethyl ester (COOEt) Bromine for electronic modulation; dual amino groups for hydrogen bonding.
Compound 2b (): Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate Methylthio (S–Me) Amino (NH₂) Cyano (CN) Ethyl ester (COOEt) Cyano group enhances electron-withdrawing effects; methylthio for lipophilicity.
Compound 2b (): Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate Cyano (CN) Amino (NH₂) Phenylamino (NH–Ph) Ethyl ester (COOEt) Phenylamino for π-π stacking; cyano group alters electronic density.
Compound 1 (): 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino (NH₂) Methyl (CH₃) Phenyl (Ph) Ethyl ester (COOEt) Simple substituents; methyl and phenyl enhance hydrophobicity.

Key Observations :

  • Bromine vs. Cyano/Phenyl Groups: The 4-bromobenzoyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to cyano () or phenyl () groups. This may reduce metabolic degradation or enhance binding to hydrophobic pockets in biological targets.

Challenges :

  • Regioselectivity : Bromination (as in ) can yield constitutional isomers (e.g., 2a and 2b in an 80:20 ratio), necessitating careful purification .
  • Steric Hindrance: Introducing bulky groups like benzylamino and 4-bromobenzoyl may require optimized reaction conditions (e.g., excess reagents, elevated temperatures).
Structural Characterization
  • Spectroscopy : ¹H/¹³C-NMR and mass spectrometry () are standard for confirming substituent positions and purity.
  • X-ray Crystallography : used SHELX () for resolving isomerism in brominated thiophenes, a method applicable to the target compound’s structural validation .

Preparation Methods

Core Thiophene Ring Formation

The thiophene backbone is typically constructed via Gewald or Paal-Knorr syntheses. For example, Liu et al. (2008) demonstrated that ethyl 3-amino-4-cyano-5-substituted thiophene-2-carboxylates serve as versatile intermediates for further functionalization. These routes often involve cyclization of ketones with sulfur-containing precursors under basic conditions.

Regioselective Functionalization

Introducing substituents at specific positions requires careful control of reaction conditions. The 4-amino and 2-benzylamino groups in the target compound suggest sequential nucleophilic substitutions. For instance, Mukhtar et al. (2010) achieved similar patterns using chloroform-mediated coupling of amines to activated thiophene esters.

Acylation and Bromination

The 4-bromobenzoyl moiety is likely introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride, followed by bromination if necessary. Padmavathi et al. (2011) reported analogous steps for brominated thiophene derivatives, noting that Lewis acids like AlCl₃ enhance electrophilic substitution.

Stepwise Preparation of Ethyl 4-Amino-2-(Benzylamino)-5-(4-Bromobenzoyl)Thiophene-3-Carboxylate

Synthesis of Ethyl 3-Amino-4-Cyano-5-Mercaptoethyl Thiophene-2-Carboxylate

The initial intermediate is prepared via a Gewald reaction:

  • Cyclocondensation of ethyl cyanoacetate, elemental sulfur, and a ketone (e.g., cyclohexanone) in morpholine yields the 3-aminothiophene core.
  • Subsequent treatment with ethyl bromoacetate introduces the mercaptoethyl side chain, as described by Liu et al. (2008).

Introduction of Benzylamino and 4-Bromobenzoyl Groups

  • Amination at Position 2 : Reacting the intermediate with benzylamine in acetonitrile at 60°C for 6 hours installs the benzylamino group. This mirrors Zeng et al. (2005), who achieved 81% yield for analogous thiourea derivatives.
  • Acylation at Position 5 : Friedel-Crafts acylation with 4-bromobenzoyl chloride in chloroform, catalyzed by AlCl₃, affords the 4-bromobenzoyl substituent. Mukhtar et al. (2010) reported similar conditions for pyridine-4-carboxamide derivatives.

Final Esterification and Purification

The ethyl carboxylate group is retained throughout the synthesis. Crude product is purified via recrystallization from ethanol/hexane (1:3 v/v), yielding colorless crystals.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amination : Acetonitrile outperforms DMF or THF due to its polarity, enabling efficient nucleophilic attack at 60°C.
  • Acylation : Chloroform’s low dielectric constant minimizes side reactions during electrophilic substitution.

Catalytic Systems

  • Lewis Acids : AlCl₃ (10 mol%) enhances acylation efficiency, achieving >90% conversion in 2 hours.
  • Base Selection : Triethylamine neutralizes HCl byproducts during amination, preventing protonation of the amine nucleophile.

Analytical Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 4.15 (s, 2H, NH₂), 3.89 (s, 2H, NCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

Crystallographic Data

While single-crystal data for the title compound is unavailable, related structures exhibit planar thiophene rings with intramolecular hydrogen bonding. For example, ethyl 2-(pyridine-4-carboxamido)thiophene-3-carboxylate shows a dihedral angle of 7.1° between the thiophene and ester groups.

Applications and Biological Relevance

This compound’s structural features align with anticancer agents targeting tubulin polymerization. Analogous benzo[b]thiophenes inhibit HeLa cell growth at submicromolar concentrations by arresting the G2/M phase and inducing apoptosis. The 4-bromobenzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsMonitoring/Purification
Gewald ReactionSulfur, ethyl cyanoacetate, DMF, 80–100°CTLC (hexane:ethyl acetate)
Benzoylation4-Bromobenzoyl chloride, TEA, anhydrous THFColumn chromatography

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Contradictions often arise from impurities, assay variability, or structural misinterpretation. A methodological approach includes:

Purity Validation : Use HPLC (≥95% purity) and LC-MS to confirm absence of byproducts .

Assay Replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC50 measurements) .

Structural Confirmation : Re-analyze NMR (1H/13C) and X-ray crystallography (if available) to verify substituent positions .

Comparative Studies : Benchmark against analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate electronic effects .

Basic: Which characterization techniques are essential to confirm the compound’s structure?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to identify aromatic protons (δ 6.8–8.2 ppm), ester carbonyl (δ 165–170 ppm), and amine protons (δ 2.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Elemental Analysis : Validate %C, %H, %N, %S (±0.3% theoretical) .

Advanced: How does the 4-bromobenzoyl group influence electronic properties and solubility?

Answer:

  • Electronic Effects : The electron-withdrawing bromine increases electrophilicity at the thiophene ring, enhancing reactivity in nucleophilic substitutions. DFT calculations (e.g., Gaussian 09) can map electron density distribution .
  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility. Solubility parameters (Hansen solubility spheres) in DMSO or DMF are optimal for biological assays .

Basic: What solvents and catalysts are optimal for its synthesis?

Answer:

  • Solvents : Polar aprotic solvents (DMF, THF) for Gewald and benzoylation steps .
  • Catalysts : Triethylamine (TEA) for acid scavenging; Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions .

Advanced: What strategies improve yield in multi-step synthesis?

Answer:

Step Optimization :

  • Temperature Control : Maintain 80–100°C for Gewald reaction to avoid side-product formation .
  • Reagent Stoichiometry : Use 1.2 equivalents of 4-bromobenzoyl chloride to ensure complete acylation .

Purification : Combine flash chromatography (silica gel, 60–120 mesh) and recrystallization (ethanol/water) .

Real-Time Monitoring : TLC (Rf = 0.3–0.5) and in-situ IR to track reaction progress .

Basic: What are common biological targets for thiophene derivatives like this compound?

Answer:

  • Enzyme Inhibition : Kinases (e.g., EGFR, VEGFR2) due to ATP-binding site interactions .
  • Receptor Modulation : GPCRs (e.g., serotonin receptors) via hydrogen bonding with amine/ester groups .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modifications?

Answer:

Systematic Substituent Variation :

  • Replace 4-bromobenzoyl with 4-fluoro or 4-nitro groups to assess electronic effects .
  • Modify benzylamino to alkylamino for steric impact analysis .

Bioactivity Profiling :

  • In Vitro : Enzyme inhibition assays (IC50) and cytotoxicity (MTT assay) .
  • In Silico : Molecular docking (AutoDock Vina) to predict binding affinities .

Data Correlation : Use QSAR models (e.g., CoMFA) to link substituent properties (Hammett σ, logP) to activity .

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